Welcome to the BenchChem Online Store!
molecular formula C16H16ClNO B8688288 (-)-{[7-(4-Chloro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}amine

(-)-{[7-(4-Chloro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}amine

Cat. No. B8688288
M. Wt: 273.75 g/mol
InChI Key: NRTDVNZQACCYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07435837B2

Procedure details

The title compound was prepared (0.224 g, 74%) following the general procedure of Example 158 as a white solid, hydrochloride salt from (−)-benzyl {[7-(4-chloro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}carbamate (0.40 g, 0.981 mmol) and iodotrimethylsilane (0.785 g, 3.92 mmol). [α]D25=−13.0 (c 10.0 in methanol); mp 190-191° C.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(−)-benzyl {[7-(4-chloro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}carbamate
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0.785 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:16]3[O:15][CH:14]([CH2:17][NH:18]C(=O)OCC4C=CC=CC=4)[CH2:13][C:12]=3[CH:11]=[CH:10][CH:9]=2)=[C:4]([CH3:29])[CH:3]=1.I[Si](C)(C)C>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:16]3[O:15][CH:14]([CH2:17][NH2:18])[CH2:13][C:12]=3[CH:11]=[CH:10][CH:9]=2)=[C:4]([CH3:29])[CH:3]=1

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
(−)-benzyl {[7-(4-chloro-2-methylphenyl)-2,3-dihydro-1-benzofuran-2-yl]methyl}carbamate
Quantity
0.4 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C1=CC=CC=2CC(OC21)CNC(OCC2=CC=CC=C2)=O)C
Step Three
Name
Quantity
0.785 g
Type
reactant
Smiles
I[Si](C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C1=CC=CC=2CC(OC21)CN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.